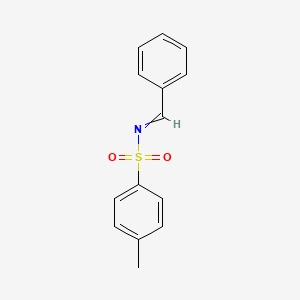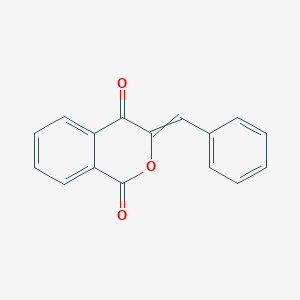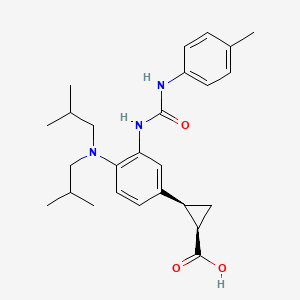
MARCKS PROTEIN (151-175) BOVINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MARCKS Protein (151-175) Bovine is a peptide derived from the myristoylated alanine-rich C-kinase substrate (MARCKS) protein. This peptide consists of residues 151-175 of the MARCKS protein, which is a substrate for protein kinase C. The MARCKS protein is highly conserved among vertebrates and plays a crucial role in various cellular processes, including actin cytoskeleton dynamics, cell migration, and signal transduction pathways .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The MARCKS Protein (151-175) Bovine peptide can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis is typically carried out under anhydrous conditions to prevent hydrolysis of the peptide bonds. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods: Industrial production of this compound involves large-scale SPPS. The process is automated to ensure consistency and efficiency. The peptide is synthesized in bulk, followed by purification and lyophilization to obtain a stable, dry powder form. The final product is stored at low temperatures to maintain its stability and activity .
Types of Reactions:
Phosphorylation: this compound undergoes phosphorylation by protein kinase C at specific serine residues.
Binding Reactions: The peptide can bind to calmodulin in a calcium-dependent manner, influencing various cellular processes.
Common Reagents and Conditions:
Protein Kinase C: Used for phosphorylation reactions.
Calmodulin and Calcium Ions: Required for binding reactions.
Major Products Formed:
Phosphorylated this compound: Resulting from phosphorylation by protein kinase C.
Calmodulin-bound this compound: Formed in the presence of calcium ions.
Wissenschaftliche Forschungsanwendungen
MARCKS Protein (151-175) Bovine has a wide range of applications in scientific research:
Neuroscience: Studied for its role in neuronal migration, neurite outgrowth, and synaptic plasticity.
Cell Biology: Used to investigate actin cytoskeleton dynamics and cell migration.
Signal Transduction: Employed in studies of protein kinase C signaling pathways.
Regenerative Medicine: Explored for its potential in promoting nerve and tissue regeneration.
Wirkmechanismus
The MARCKS Protein (151-175) Bovine exerts its effects through several mechanisms:
Phosphorylation by Protein Kinase C: This modification alters the peptide’s interaction with the actin cytoskeleton and other cellular components.
Calmodulin Binding: In the presence of calcium ions, the peptide binds to calmodulin, modulating various cellular processes.
Regulation of Actin Dynamics: The peptide influences actin filament assembly and disassembly, affecting cell shape and motility.
Vergleich Mit ähnlichen Verbindungen
MARCKS-like Protein 1 (MARCKSL1): Shares significant homology with MARCKS and has similar functions in actin cytoskeleton regulation and cell migration.
Growth Associated Protein 43 (GAP43): Involved in neuronal growth and regeneration, similar to MARCKS.
Cytoskeletal-associated Protein 23 (CAP23): Functions in actin dynamics and cell motility, akin to MARCKS.
Uniqueness: MARCKS Protein (151-175) Bovine is unique due to its specific phosphorylation sites and its role as a substrate for protein kinase C. Its ability to bind calmodulin in a calcium-dependent manner further distinguishes it from other similar proteins .
Eigenschaften
CAS-Nummer |
125267-21-2 |
|---|---|
Molekularformel |
C147H243N41O31 |
Molekulargewicht |
3080.817 |
InChI |
InChI=1S/C147H243N41O31/c1-91(2)79-110(136(208)185-117(87-189)124(196)165-86-122(194)166-111(80-92-43-8-3-9-44-92)137(209)187-119(89-191)144(216)182-112(81-93-45-10-4-11-46-93)138(210)174-102(58-23-35-71-153)129(201)171-105(61-26-38-74-156)133(205)184-116(85-121(161)193)142(214)177-104(60-25-37-73-155)131(203)178-109(146(218)219)64-29-41-77-159)179-132(204)106(62-27-39-75-157)176-140(212)114(83-95-49-14-6-15-50-95)181-143(215)118(88-190)186-135(207)107(63-28-40-76-158)172-130(202)103(59-24-36-72-154)175-139(211)113(82-94-47-12-5-13-48-94)183-145(217)120(90-192)188-141(213)115(84-96-51-16-7-17-52-96)180-134(206)108(65-42-78-164-147(162)163)173-128(200)101(57-22-34-70-152)170-127(199)100(56-21-33-69-151)169-126(198)99(55-20-32-68-150)168-125(197)98(54-19-31-67-149)167-123(195)97(160)53-18-30-66-148/h3-17,43-52,91,97-120,189-192H,18-42,53-90,148-160H2,1-2H3,(H2,161,193)(H,165,196)(H,166,194)(H,167,195)(H,168,197)(H,169,198)(H,170,199)(H,171,201)(H,172,202)(H,173,200)(H,174,210)(H,175,211)(H,176,212)(H,177,214)(H,178,203)(H,179,204)(H,180,206)(H,181,215)(H,182,216)(H,183,217)(H,184,205)(H,185,208)(H,186,207)(H,187,209)(H,188,213)(H,218,219)(H4,162,163,164)/t97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-/m0/s1 |
InChI-Schlüssel |
OPCIHVLZZSZRAD-GFRZXUJISA-N |
SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CO)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CO)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S)-1alpha,2beta-Bis[2-(diphenylphosphino)benzylideneamino]cyclohexane](/img/structure/B1149670.png)




